2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Vorbereitungsmethoden
The synthesis of 2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method involves the reaction of tryptamine with various reagents to introduce the ethyl and hydroxy groups . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Analyse Chemischer Reaktionen
2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like manganese dioxide and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide can be compared with other indole derivatives, such as:
Melatonin: Known for its role in regulating sleep-wake cycles.
N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-p-coumaramide: Exhibits anti-inflammatory and antioxidant activities.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Studied for its neuroprotective effects. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
52250-53-0 |
---|---|
Molekularformel |
C17H24N2O2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
2-ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide |
InChI |
InChI=1S/C17H24N2O2/c1-2-13(6-5-11-20)17(21)18-10-9-14-12-19-16-8-4-3-7-15(14)16/h3-4,7-8,12-13,19-20H,2,5-6,9-11H2,1H3,(H,18,21) |
InChI-Schlüssel |
NCRIPSDAPUGTIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CCCO)C(=O)NCCC1=CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.